4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate
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Overview
Description
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings and functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-fluorophenylformamide and 3,4,5-trimethoxybenzoic acid. These intermediates are then subjected to various reactions, including amide formation, imine formation, and esterification, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A related compound with similar structural features.
Ethyl 3,4,5-trimethoxybenzoate: Another similar compound with slight variations in the ester group.
Uniqueness
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H26FN3O8 |
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Molecular Weight |
539.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H26FN3O8/c1-35-21-10-16(14-30-31-24(32)15-29-26(33)17-6-5-7-19(28)11-17)8-9-20(21)39-27(34)18-12-22(36-2)25(38-4)23(13-18)37-3/h5-14H,15H2,1-4H3,(H,29,33)(H,31,32)/b30-14+ |
InChI Key |
HQKLGVHCMJLYHU-AMVVHIIESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
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